molecular formula C20H17N3O2 B258820 3-methyl-N-[(3-methylphenyl)carbonyl]-N-(pyrimidin-2-yl)benzamide

3-methyl-N-[(3-methylphenyl)carbonyl]-N-(pyrimidin-2-yl)benzamide

Cat. No.: B258820
M. Wt: 331.4 g/mol
InChI Key: XZQXJZYTVXNIOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-[(3-methylphenyl)carbonyl]-N-(pyrimidin-2-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a 3-methylbenzoyl group and a 2-pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[(3-methylphenyl)carbonyl]-N-(pyrimidin-2-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 3-methylbenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Pyrimidinyl Group: The 2-pyrimidinyl group is introduced through a nucleophilic substitution reaction, where the benzamide core reacts with a pyrimidine derivative.

    Final Coupling: The final step involves coupling the intermediate with 3-methylbenzoyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[(3-methylphenyl)carbonyl]-N-(pyrimidin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

3-methyl-N-[(3-methylphenyl)carbonyl]-N-(pyrimidin-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-N-[(3-methylphenyl)carbonyl]-N-(pyrimidin-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methylbenzoyl)-N-(2-pyrimidinyl)benzamide: Lacks the 3-methyl group on the benzamide core.

    3-methyl-N-(benzoyl)-N-(2-pyrimidinyl)benzamide: Lacks the 3-methyl group on the benzoyl moiety.

    N-(3-methylbenzoyl)-N-(2-pyrimidinyl)aniline: Contains an aniline core instead of a benzamide core.

Uniqueness

3-methyl-N-[(3-methylphenyl)carbonyl]-N-(pyrimidin-2-yl)benzamide is unique due to the presence of both the 3-methylbenzoyl and 2-pyrimidinyl groups, which confer distinct chemical and biological properties. This combination of substituents can lead to enhanced activity and specificity in various applications compared to similar compounds.

Properties

Molecular Formula

C20H17N3O2

Molecular Weight

331.4 g/mol

IUPAC Name

3-methyl-N-(3-methylbenzoyl)-N-pyrimidin-2-ylbenzamide

InChI

InChI=1S/C20H17N3O2/c1-14-6-3-8-16(12-14)18(24)23(20-21-10-5-11-22-20)19(25)17-9-4-7-15(2)13-17/h3-13H,1-2H3

InChI Key

XZQXJZYTVXNIOJ-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)N(C2=NC=CC=N2)C(=O)C3=CC(=CC=C3)C

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(C2=NC=CC=N2)C(=O)C3=CC=CC(=C3)C

Origin of Product

United States

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